molecular formula C9H12BrClS B13177561 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene

Cat. No.: B13177561
M. Wt: 267.61 g/mol
InChI Key: IUYPFNHTYVQMKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for producing thiophene derivatives . These methods involve the use of sulfurizing agents and various carbonyl compounds under controlled conditions to yield the desired thiophene derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C9H12BrClS

Molecular Weight

267.61 g/mol

IUPAC Name

2-bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12BrClS/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4H,5-6H2,1-2H3

InChI Key

IUYPFNHTYVQMKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(S1)Br)CCl

Origin of Product

United States

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